Unique 2,5-Diethyl-6-methyl Substitution Pattern: A Combination Absent from All Commercially Available Analogs
The target compound is the only commercially listed thieno[2,3-d]pyrimidine-4-thiol bearing ethyl groups at both the 2- and 5-positions simultaneously with a 6-methyl substituent . The closest commercially listed analogs—5-ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 917747-94-5) and 5-ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 917747-92-3)—differ at the 2-position, introducing either a bulkier isopropyl or an aromatic 4-methoxyphenyl group [1]. The unsubstituted parent scaffold, thieno[2,3-d]pyrimidine-4-thiol (CAS 14080-55-8), lacks all three alkyl substituents and serves as a minimalist comparator .
Comparators: 2-isopropyl, 2-(4-MeO-Ph), or 2-H / 5-H / 6-H
| Evidence Dimension | Substitution pattern (position 2 / position 5 / position 6) |
|---|---|
| Target Compound Data | 2-ethyl / 5-ethyl / 6-methyl |
| Comparator Or Baseline | Comparator 1: 5-ethyl-2-isopropyl-6-methyl analog (2-isopropyl / 5-ethyl / 6-methyl); Comparator 2: 5-ethyl-2-(4-methoxyphenyl)-6-methyl analog (2-(4-MeO-Ph) / 5-ethyl / 6-methyl); Baseline: unsubstituted thieno[2,3-d]pyrimidine-4-thiol (2-H / 5-H / 6-H) |
| Quantified Difference | Target compound is the only entry with 2-ethyl paired with 5-ethyl and 6-methyl; all other entries differ at position 2 (isopropyl, aryl, or H) or lack the 5-ethyl group entirely |
| Conditions | Structural comparison based on CAS registry and vendor catalog data (2024–2025) |
Why This Matters
The unique 2-ethyl/5-ethyl/6-methyl combination enables exploration of SAR space not accessible with any other commercially available thienopyrimidine-4-thiol, making it essential for patent differentiation and lead optimization campaigns.
- [1] Kuujia. CAS 917747-92-3: 5-Ethyl-2-(4-methoxy-phenyl)-6-methyl-thieno[2,3-d]pyrimidine-4-thiol. Product Data. View Source
